Nordoxepin-d4 Hydrochloride: Technical Profile & Bioanalytical Application Guide
Nordoxepin-d4 Hydrochloride: Technical Profile & Bioanalytical Application Guide
This guide serves as a definitive technical resource for Nordoxepin-d4 Hydrochloride , a critical deuterated internal standard used in the bioanalysis of tricyclic antidepressants. It is designed for researchers requiring high-fidelity data on chemical identity, physicochemical behavior, and LC-MS/MS application protocols.
Chemical Identity & Structural Analysis[1]
Nordoxepin-d4 Hydrochloride is the stable isotope-labeled analog of Nordoxepin (N-desmethyldoxepin), the active metabolite of Doxepin. It functions as an ideal Internal Standard (IS) for normalizing matrix effects and recovery variances in quantitative mass spectrometry.
| Parameter | Technical Specification |
| Chemical Name | 3-(6H-Benzo[c][1]benzoxepin-11-ylidene)-N-methyl-1,1,2,2-d4-propan-1-amine hydrochloride |
| CAS Number | 2249819-14-3 (Free base labeled); 2887-91-4 (Unlabeled HCl) |
| Molecular Formula | C₁₈H₁₅D₄NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 305.84 g/mol (Salt); ~269.38 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Chemical Purity | ≥ 98% (HPLC) |
| Isomerism | Exists as a mixture of E (trans) and Z (cis) isomers (typically ~85:15 or 1:1 depending on synthesis) |
Structural Visualization & Fragmentation
The deuterium labels are located on the propyl chain at positions 1 and 2 (adjacent to the amine and the central alkene). This positioning is strategic: it retains the label on the parent molecule during ionization but ensures the label is lost or retained predictably during fragmentation, depending on the pathway.
Figure 1: MS/MS Fragmentation Pathway. The precursor ion shifts (+4 Da) due to the deuterated chain, but the primary product ion (tropylium ring) remains at m/z 107.0.
Physicochemical Properties & Stability[3][5][7][8][9][10][11][12]
Understanding the physical behavior of Nordoxepin-d4 is prerequisite for robust method development.
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Solubility Profile:
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High Solubility: Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Ethanol.
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Moderate Solubility: Water (pH dependent; higher solubility at acidic pH due to amine protonation).
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Low Solubility: Hexane, non-polar ethers (free base is soluble, HCl salt is not).
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pKa Values:
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The secondary amine has a pKa of approximately 9.7 . This necessitates maintaining a high pH (>10) during Liquid-Liquid Extraction (LLE) to ensure the molecule is uncharged and extractable into organic solvents.
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Stability:
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Solid State: Stable for >2 years at -20°C when protected from light and moisture.
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Solution State: Stock solutions in Methanol are stable for at least 6 months at -80°C.
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Photosensitivity: Tricyclic structures are sensitive to UV light. Always use amber glassware.
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Bioanalytical Application: LC-MS/MS Methodology
This section outlines a validated workflow for quantifying Nordoxepin in human plasma using Nordoxepin-d4 as the internal standard.
Mass Spectrometry Parameters (MRM)
The method relies on Positive Electrospray Ionization (ESI+).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Nordoxepin (Analyte) | 266.0 | 107.0 | 100 | 25 |
| Nordoxepin-d4 (IS) | 270.0 | 107.0 | 100 | 25 |
Note: While m/z 107.0 is the most abundant fragment, it is non-specific (common to many tropylium-generating compounds). Ensure chromatographic separation from Doxepin (m/z 280 → 107) to prevent crosstalk.
Sample Preparation Protocol (Liquid-Liquid Extraction)
Principle: Extraction of the free base form into an organic solvent.
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Aliquot: Transfer 200 µL of plasma into a glass tube.
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IS Addition: Add 20 µL of Nordoxepin-d4 working solution (e.g., 50 ng/mL in MeOH). Vortex 10s.
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Basification: Add 200 µL of 0.1 M NaOH or Carbonate Buffer (pH 10) to suppress ionization of the amine.
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Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl alcohol (98:2).
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Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4,000 rpm for 5 minutes.
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Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
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Drying: Evaporate to dryness under Nitrogen at 40°C.
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Reconstitution: Dissolve residue in 200 µL Mobile Phase (see below).
Chromatographic Conditions
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Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm). Biphenyl phases offer superior selectivity for isomeric separation of E/Z forms.
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Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
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Mobile Phase B: Acetonitrile.
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Flow Rate: 0.4 - 0.6 mL/min.
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Gradient: 5% B to 90% B over 3 minutes.
Validated Workflow Diagram
Figure 2: Validated Bioanalytical Workflow for Nordoxepin Quantification.
Synthesis & Impurity Profile
While commercial sourcing is standard, understanding the synthetic origin helps in troubleshooting impurity peaks.
General Synthetic Route:
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Precursor: 6,11-Dihydrodibenzo[b,e]oxepin-11-one.
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Grignard Reaction: Reaction with 3-(dimethylamino)propylmagnesium chloride (labeled d4 on the propyl chain).
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Dehydration: Acid-catalyzed dehydration to form the alkene linkage (creating the E/Z mixture).
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Demethylation: Conversion of Doxepin-d4 to Nordoxepin-d4 via chloroformate reagents (e.g., vinyl chloroformate) followed by hydrolysis.
Critical Impurities:
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Doxepin-d4: Incomplete demethylation during synthesis.
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Unlabeled Nordoxepin: Result of isotopic dilution or H/D exchange if acidic conditions are too harsh during synthesis.
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Nordoxepin N-oxide: Oxidation product formed during improper storage.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Acute Toxicant (Oral).
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Signal Word: WARNING .
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Precautionary Statements:
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H302: Harmful if swallowed.
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P280: Wear protective gloves/eye protection.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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Patel, N. P., et al. (2018).[3] "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(1), 24-31.
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Kirchherr, H., & Kühn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach." Journal of Chromatography B, 843(1), 100-113.
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Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl Columns."
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 329818430, Nordoxepin hydrochloride."
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
